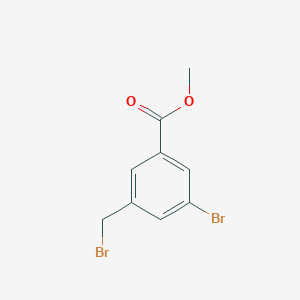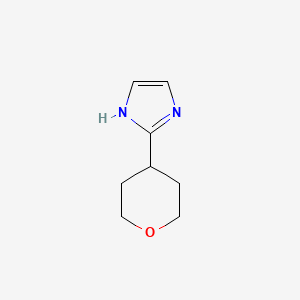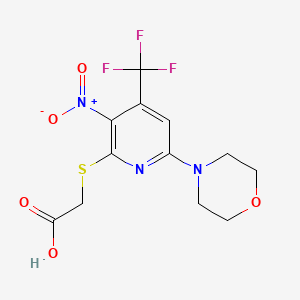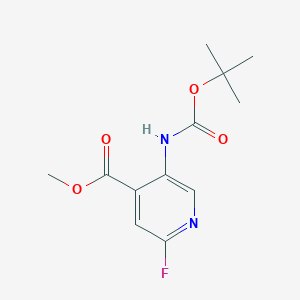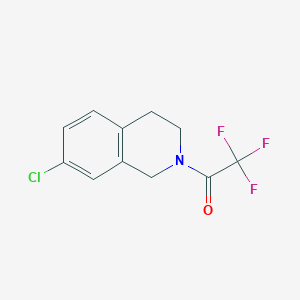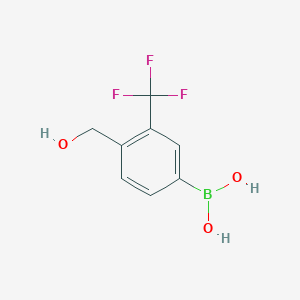
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
“4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is a type of boronic acid that contains a phenyl group with a trifluoromethyl substituent . It is used as a reactant in the preparation of various compounds with potential biological activity .
Molecular Structure Analysis
The molecular formula of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” is C7H6BF3O2 . The boron atom in this compound is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis
This compound can participate in various chemical reactions. For instance, it can be used in site-selective Suzuki-Miyaura cross-coupling reactions and palladium-catalyzed direct arylation reactions .Physical And Chemical Properties Analysis
This compound is a white powder . The exact physical and chemical properties of “4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid” are not provided in the search results.Aplicaciones Científicas De Investigación
Applications in Catalysis
Catalytic Applications in Amidation : 4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid derivatives have been identified as effective catalysts in dehydrative amidation processes, particularly between carboxylic acids and amines. The ortho-substituent of boronic acid plays a crucial role in these reactions, enhancing the reaction speed by preventing the coordination of amines to the boron atom of the active species. This is especially notable in the synthesis of α-dipeptide (Wang, Lu, & Ishihara, 2018).
Applications in Nanotechnology
Nanoassembly and Drug Delivery : The compound has been studied for its role in the coassembly behavior of block copolymers, particularly involving double hydrophilic block copolymer poly(4-hydroxystyrene)-block-poly(ethylene oxide) (PHOS-PEO) with amphiphilic phenylboronic acids. These nanoassemblies can respond to glucose presence, making them potential candidates for drug delivery systems, especially for releasing compounds that bind to phenylboronic acid moieties (Matuszewska et al., 2015).
Applications in Carbohydrate Recognition and Chemistry
Carbohydrate Recognition and Binding : A variant of this compound, ortho-hydroxymethyl phenylboronic acid, has shown remarkable efficiency in complexing model glycopyranosides under physiological conditions. This property is significant for the selective recognition of cell-surface glycoconjugates, expanding the potential of boronic acids in the design of receptors and sensors for biomedical applications (Dowlut & Hall, 2006).
Applications in Polymer Chemistry
Polymer Gels and Nanoparticles : The compound has seen usage in the preparation of dynamic polymer gels based on reversible phenylboronic acid-diol ester bonds, offering potential for bioresponsive applications due to their self-healing properties and reversible sol-gel transition (Xu et al., 2011). Furthermore, it has been incorporated into block copolymer micelles responsive to glucose and lactic acid, demonstrating its versatility in creating selective, responsive drug delivery vehicles (Vrbata & Uchman, 2018).
Safety And Hazards
Propiedades
IUPAC Name |
[4-(hydroxymethyl)-3-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O3/c10-8(11,12)7-3-6(9(14)15)2-1-5(7)4-13/h1-3,13-15H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOMSLFNOGULATK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)CO)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-3-(trifluoromethyl)phenylboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






